molecular formula C18H18FN3O B2605726 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea CAS No. 905797-37-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea

Cat. No. B2605726
CAS RN: 905797-37-7
M. Wt: 311.36
InChI Key: PIPAAMFYTAPZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

A study describes the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, showcasing the compound's relevance in the development of cancer therapeutics. The process involves stereospecific hydroboration and stereochemical determination, underscoring its potential in targeted cancer therapy research (Zecheng Chen et al., 2010).

Glycolic Acid Oxidase Inhibition

Another area of application is in the inhibition of glycolic acid oxidase (GAO), where derivatives of the compound have been explored for their inhibitory effects. This research has implications for treating conditions like Primary Hyperoxaluria, a rare genetic disorder (C. Rooney et al., 1983).

Anion Binding and Sensing

The compound's structural components, particularly the pyrrole and urea functionalities, find application in anion recognition and sensing. Research highlights the use of acyclic molecules containing these groups as effective anion-binding agents, with implications for environmental monitoring and the development of diagnostic tools (Philip A. Gale, 2006).

Enhancement of Skin Penetration

In the pharmaceutical and cosmetic industries, derivatives of this compound have been studied for their potential as skin penetration enhancers. This research is crucial for developing topical formulations with improved absorption and efficacy (Adrian C Williams et al., 1989).

Central Nervous System Agents

Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrates their potential as central nervous system (CNS) agents, with certain derivatives exhibiting anxiolytic and muscle-relaxant properties. This highlights the compound's relevance in developing new treatments for CNS disorders (C. Rasmussen et al., 1978).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAAMFYTAPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(m-tolyl)urea

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